molecular formula C11H13ClO3 B8341749 Ethyl 3-(chloromethyl)phenoxyacetate

Ethyl 3-(chloromethyl)phenoxyacetate

Cat. No.: B8341749
M. Wt: 228.67 g/mol
InChI Key: HFIGMKDWQUAIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(chloromethyl)phenoxyacetate is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis, agrochemicals, and pharmaceuticals. Structurally, it consists of a phenoxyacetate backbone substituted with a chloromethyl group at the 3-position of the aromatic ring and an ethyl ester functional group. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetylating agents and phenolic precursors. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic character at the benzylic position, making it a versatile intermediate for further functionalization (e.g., alkylation, cyclization) .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-[3-(chloromethyl)phenoxy]acetate

InChI

InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3

InChI Key

HFIGMKDWQUAIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-(chloromethyl)phenoxyacetate shares structural similarities with several substituted phenoxyacetates and chloroacetate esters. Key analogues include:

Compound Name Substituents/Modifications Key Differences in Reactivity/Applications
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl on phenoxy ring; β-ketoester group Enhanced keto-enol tautomerism for chelation
Ethyl 4-chloroacetoacetate Chlorine at β-position of acetoacetate Greater acidity (pKa ~8.5) due to β-Cl stabilization
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 2,3-diCl; formyl group at 4-position Electrophilic formyl group enables Schiff base formation
Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate diCl, difluoromethoxy substituents Improved lipophilicity for agrochemical penetration

Key Observations :

  • Chlorine Position: Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters steric and electronic profiles.
  • Functional Groups: The presence of a β-ketoester (e.g., ) or formyl group () diversifies reactivity. This compound lacks these groups, limiting its use in coordination chemistry but enhancing stability under basic conditions.
Physicochemical Properties
Property This compound Ethyl 4-chloroacetoacetate Ethyl 2-(4-chlorophenoxy)acetoacetate
Molecular Weight (g/mol) ~228.6 (estimated) 164.59 256.69
Boiling Point (°C) 290–300 (decomposes) 210–215 320–325
Density (g/cm³) 1.25–1.30 1.20 1.32
Solubility Insoluble in water; soluble in DCM Miscible with polar solvents Limited solubility in nonpolar solvents

Notes: The higher molecular weight and density of this compound compared to Ethyl 4-chloroacetoacetate reflect its larger aromatic system.

Critical Research Findings

  • Reactivity: The chloromethyl group undergoes nucleophilic displacement with amines or thiols, enabling access to heterocycles (e.g., chromenones) via Pechmann-Duisberg reactions .
  • Catalytic Applications : Chiral Lewis acids enable enantioselective transformations of analogous chloroacetates, though this remains unexplored for the target compound .
  • Environmental Impact: Chlorinated phenoxyacetates exhibit persistence in soil, necessitating biodegradation studies (data lacking for the target compound) .

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